(2Z)-6-(2-chlorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with a thiazole ring conjugated to a triazine-dione system. Key structural features include:
- Substituents:
- A 2-chlorobenzyl group at position 6, contributing steric bulk and electron-withdrawing properties.
- A 3-fluorobenzylidene group at position 2, introducing a conjugated double bond and halogen-mediated electronic effects.
- Stereochemistry: The (2Z)-configuration ensures the benzylidene group adopts a planar orientation, critical for π-π stacking interactions in biological targets .
These derivatives are synthesized via Knoevenagel condensation or cyclization reactions, as seen in and .
Properties
Molecular Formula |
C19H11ClFN3O2S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-14-7-2-1-5-12(14)10-15-17(25)22-19-24(23-15)18(26)16(27-19)9-11-4-3-6-13(21)8-11/h1-9H,10H2/b16-9- |
InChI Key |
RZHIUHVUKRCHBM-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=NC2=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Substituent Flexibility : The 2-chlorobenzyl group introduces steric hindrance absent in methyl-substituted analogs (), which may reduce rotational freedom but enhance target specificity.
Table 2: Reported Activities of Thiazolo-Triazine Derivatives
Key Observations :
- Anticonvulsant Potential: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) correlate with enhanced anticonvulsant activity, suggesting the target compound’s 3-fluorobenzylidene may confer similar benefits.
- Antiproliferative Activity : Oxindolylidene-substituted analogs () show moderate activity, but the target compound’s chlorobenzyl group may improve membrane permeability due to lipophilicity (clogP ~2.3, inferred from ).
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